Redox Potential Baseline vs. Cobaltocene in Ionic Liquid Electrolytes
In room-temperature ionic liquids (RTILs), ferrocene (Fc) provides a well-defined, reversible redox couple. However, cobaltocene (Cc) exhibits a drastically different potential. The redox potential difference between the Fc/Fc+ and Cc+/Cc couples has been precisely measured, establishing a fundamental offset that cannot be bridged by simple substitution [1]. This large separation is critical for applications requiring a specific potential window, such as in redox flow batteries where the difference directly impacts cell voltage [2].
| Evidence Dimension | Redox Potential Difference (ΔE) |
|---|---|
| Target Compound Data | Reference couple: Fc/Fc+ |
| Comparator Or Baseline | Cobaltocenium/Cobaltocene (Cc+/Cc) |
| Quantified Difference | ΔE = 1.350 ± 0.020 V |
| Conditions | Cyclic voltammetry in multiple aprotic room-temperature ionic liquids (RTILs) at ambient temperature. |
Why This Matters
This 1.35 V separation is a first-order determinant of device performance; selecting cobaltocene over ferrocene for a reference electrode or battery component would result in an immediate and unacceptable potential offset.
- [1] Lewandowski, A.; Waligora, L.; Galinski, M. Electrochemical Behavior of Cobaltocene in Ionic Liquids. J. Solution Chem. 2013, 42 (2), 251–262. View Source
- [2] Ding, Y.; Yu, G. A High-Performance All-Metallocene-Based, Non-Aqueous Redox Flow Battery. Angew. Chem. Int. Ed. 2017, 56 (1), 206–211. View Source
